5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid

Catalog No.
S8222903
CAS No.
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid

Product Name

5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid

IUPAC Name

5-(ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-4-14-10-7(11)5-9(2,3)6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

RCLHPTCYTXALGB-UHFFFAOYSA-N

SMILES

CCONC(=O)CC(C)(C)CC(=O)O

Canonical SMILES

CCONC(=O)CC(C)(C)CC(=O)O

5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxyamino group and a pentanoic acid backbone. This compound features a five-carbon chain with a ketone functional group and two methyl groups at the third carbon position, contributing to its distinct properties. The presence of the ethoxyamino group enhances its solubility and potential reactivity in various chemical environments.

The chemical reactivity of 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The ethoxyamino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter physical properties.
  • Condensation reactions: The carboxylic acid moiety can react with amines or alcohols to form amides or esters, respectively.
  • Reduction reactions: The ketone group can be reduced to form secondary alcohols, which may have different biological activities.

Research surrounding 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid indicates potential biological activities, particularly in medicinal chemistry. Its structure suggests that it might exhibit:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives of similar structures have been investigated for their ability to inhibit cancer cell growth through various mechanisms.
  • Enzyme inhibition: The compound may interact with specific enzymes, potentially serving as a lead compound for drug development.

The synthesis of 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid can be achieved through several methods:

  • Ugi Multicomponent Reaction: This method involves the condensation of an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to form the desired product in a single step. This approach is efficient for synthesizing complex molecules with multiple functional groups .
  • Stepwise Synthesis: Starting from simpler precursors such as ethyl acetoacetate and an appropriate amine, followed by alkylation and hydrolysis steps to introduce the necessary functional groups.
  • Modification of Existing Compounds: Derivatives of known compounds can be modified through

The applications of 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, it can serve as a lead compound in drug discovery.
  • Chemical Research: Useful in studies involving enzyme interactions and metabolic pathways.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid focus on its binding affinity with various biological targets. Preliminary studies may include:

  • Receptor Binding Assays: Investigating how the compound interacts with specific receptors linked to disease pathways.
  • Enzyme Kinetics: Analyzing how the compound affects enzyme activity and understanding its mechanism of action.

These studies are crucial for evaluating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
5-Aminolevulinic AcidContains an amino group; involved in heme synthesisKey precursor in biosynthesis pathways
3-Amino-2-hydroxybutyric AcidHydroxy and amino functional groupsExhibits neuroprotective effects
4-Methylthio-2-pyridonePyridine ring with methylthio substituentPotential use in treating neurodegenerative diseases
N-Ethyl-N-(4-methoxyphenyl)glycineEthyl and methoxy groups attached to glycineInvolved in neurotransmitter modulation

Each of these compounds exhibits unique biological activities and applications that differentiate them from 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid while sharing certain structural features that may influence their reactivity and interaction profiles.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.11575802 g/mol

Monoisotopic Mass

203.11575802 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types